Dicethiamine

Description

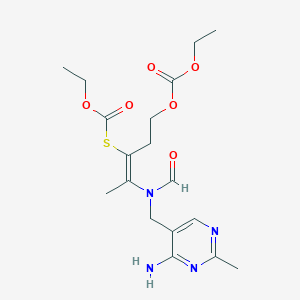

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N4O6S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

ethyl [(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate |

InChI |

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12+ |

InChI Key |

YBROOZNJUDHTGE-NTCAYCPXSA-N |

Isomeric SMILES |

CCOC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC |

Canonical SMILES |

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC |

Synonyms |

O,S-dicarbethoxythiamine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Synthesis of Dicethiamine: A Technical Guide

An In-depth Examination of the Chemical Synthesis of a Benzylated Thiamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicethiamine, a derivative of thiamine (Vitamin B1), presents a degree of ambiguity in the scientific literature regarding its precise chemical structure. While the name might suggest a dibenzyl modification of the thiamine molecule, with a reported molecular formula of C20H26ClN2OS, another synonym, "Dibenzoyl Thiamine," points towards a different molecular structure. This guide will focus on the detailed chemical synthesis of a well-documented benzylated thiamine derivative, N(3)-benzylthiamine chloride . This compound is a plausible candidate for what may be referred to as "this compound" in some contexts and serves as an excellent case study for the chemical modification of thiamine. We will also briefly address the structure of Dibenzoyl Thiamine to provide a comprehensive overview.

The Chemical Synthesis of N(3)-Benzylthiamine Chloride

The synthesis of N(3)-benzylthiamine chloride is a multi-step process that involves the initial preparation of a benzylated thiazolium salt, which is then coupled with the pyrimidine moiety of thiamine.

Part 1: Synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

The first key step is the N-benzylation of the thiazole ring. This is achieved by reacting 4-methyl-5-(2-hydroxyethyl)thiazole with benzyl chloride.

Experimental Protocol:

A mixture of 4-methyl-5-(2-hydroxyethyl)thiazole, acetonitrile, and benzyl chloride is refluxed for several hours. Upon cooling, the product, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, precipitates as a solid and can be isolated by filtration, washed with acetonitrile, and dried under reduced pressure.

Part 2: Coupling with the Pyrimidine Moiety

The final step involves the coupling of the prepared 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride with the pyrimidine portion of thiamine, typically 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. This reaction is analogous to the final step in the classical laboratory synthesis of thiamine.[1]

Experimental Protocol:

The 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide are reacted in a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the quaternization of the thiazolium nitrogen by the pyrimidine's bromomethyl group, leading to the formation of N(3)-benzylthiamine chloride. The product can then be purified by recrystallization.

Quantitative Data

| Compound | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 4-Methyl-5-(2-hydroxyethyl)thiazole, Benzyl chloride | Acetonitrile | Reflux, 6.5 hours | 44 | 142-144 |

| N(3)-Benzylthiamine chloride | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide | Ethanol | Heating | - | - |

Synthesis Workflow

Caption: Synthesis workflow for N(3)-Benzylthiamine Chloride.

The Case of Dibenzoyl Thiamine

For clarity, it is important to distinguish N(3)-benzylthiamine chloride from Dibenzoyl Thiamine . The latter, also known as benfotiamine, is a lipid-soluble derivative of thiamine with a distinct structure where the thiazole ring is opened, and two benzoyl groups are attached. It is synthesized to improve the bioavailability of thiamine.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis of N(3)-benzylthiamine chloride, a plausible structure for the ambiguously defined "this compound." The described two-step synthesis, involving the N-benzylation of a thiazole precursor followed by coupling with a pyrimidine moiety, is a robust method for obtaining this thiamine derivative. The provided experimental protocols and workflow diagram offer a clear and actionable guide for researchers and professionals in the field of drug development and medicinal chemistry. Further investigation would be required to definitively ascertain the precise chemical identity of "this compound" as it is used in various contexts.

References

The Biological Activities of Dicethiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicethiamine, a derivative of thiamine (Vitamin B1), has demonstrated significant biological activity, primarily related to its enhanced absorption and conversion to thiamine within the body. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-fatigue effects, mechanism of action, and the underlying biochemical pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Thiamine and its phosphorylated derivatives are essential for cellular metabolism, playing critical roles as coenzymes in carbohydrate and amino acid metabolism.[1] this compound (DCET) is a synthetic derivative of thiamine designed to improve its bioavailability. The primary focus of research on this compound has been its potential as a therapeutic agent for conditions associated with fatigue and thiamine deficiency.

Anti-Fatigue Activity

The most well-documented biological activity of this compound is its anti-fatigue effect, as demonstrated in preclinical studies.

Quantitative Data from Preclinical Studies

A key study in rats investigated the anti-fatigue properties of this compound hydrochloride using a weight-loaded forced swimming test. The results are summarized in the table below.[2]

| Treatment Group | Dose (mg/kg) | Outcome |

| Vehicle Control | - | Baseline swimming time |

| This compound (DCET) | 30 | Significantly prolonged swimming time compared to vehicle |

| This compound (DCET) | 100 | Significantly prolonged swimming time compared to vehicle |

| Thiamine HCl (VB1HCl) | 70.1 | No significant anti-fatigue effect observed |

Table 1: Anti-Fatigue Effect of this compound in a Rat Model [2]

Mechanism of Action

The primary mechanism underlying the biological activity of this compound is its superior absorption and subsequent conversion to thiamine, leading to elevated thiamine levels in various tissues.[2]

Enhanced Bioavailability

This compound is readily absorbed and transformed into thiamine in the body. Studies have shown that oral administration of this compound results in higher concentrations of thiamine in the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus compared to the administration of thiamine hydrochloride.[2] This enhanced bioavailability is the cornerstone of its potent biological effects.

Role of Thiamine and its Phosphate Esters

Once converted, thiamine is phosphorylated to its active forms: thiamine monophosphate (TMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP).[1]

-

Thiamine Diphosphate (ThDP): ThDP is a critical coenzyme for several key enzymes in cellular metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes are vital for ATP production through the Krebs cycle and for the synthesis of pentoses and NADPH via the pentose phosphate pathway.[3]

-

Thiamine Triphosphate (ThTP): ThTP is thought to have non-coenzyme roles, particularly in neuronal function and signaling.[1]

The anti-fatigue effect of this compound is likely attributable to the increased availability of thiamine and its phosphorylated esters in tissues, which in turn enhances energy metabolism and cellular function.

Experimental Protocols

Weight-Loaded Forced Swimming Test (Rat Model)

This protocol is a widely used method to evaluate the anti-fatigue properties of compounds.

-

Animals: Male Sprague-Dawley rats are typically used.[2]

-

Apparatus: A cylindrical tank (e.g., 40 cm height, 20 cm diameter) is filled with water (e.g., 25 ± 1°C) to a depth that prevents the rat's tail from touching the bottom.[4][5]

-

Procedure:

-

A lead weight corresponding to a percentage of the rat's body weight (e.g., 10%) is attached to the tail.

-

The rat is placed in the water-filled cylinder.

-

The swimming time is recorded from the start of swimming until exhaustion. Exhaustion is defined as the inability of the rat to rise to the surface for air for a specified period (e.g., 7 seconds).[2]

-

-

Drug Administration: Test compounds (e.g., this compound, Thiamine HCl) or vehicle are administered orally at specified times before the swimming test.

Determination of Thiamine and its Phosphate Esters in Tissues

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying thiamine and its phosphorylated forms in biological samples.[6]

-

Sample Preparation:

-

Tissues are homogenized in a suitable buffer.

-

Proteins are precipitated using an acid (e.g., trichloroacetic acid or perchloric acid).

-

The supernatant is collected after centrifugation.

-

-

Chromatography:

-

The extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Thiamine and its phosphate esters are separated using an appropriate mobile phase.

-

-

Detection:

-

Post-column derivatization is often employed to convert the thiamine compounds into fluorescent thiochrome derivatives.

-

The fluorescent signal is detected using a fluorescence detector.

-

Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its biological activities are understood to be mediated through the well-established pathways involving thiamine and its derivatives.

Energy Metabolism Pathway

The primary effect of this compound is the enhancement of thiamine levels, which directly impacts cellular energy production.

Caption: Conversion of this compound to ThDP enhances key energy metabolism pathways.

Experimental Workflow for Anti-Fatigue Studies

The logical flow of a typical preclinical study investigating the anti-fatigue effects of this compound is outlined below.

Caption: Workflow for evaluating the anti-fatigue effects of this compound.

Future Directions

While the anti-fatigue effects of this compound and its primary mechanism of action are established, several areas warrant further investigation:

-

Detailed Pharmacokinetics: A comprehensive pharmacokinetic profile of this compound itself, including Cmax, Tmax, AUC, and half-life, is needed.

-

Quantitative Tissue Distribution: Precise quantitative data on the concentrations of thiamine and its phosphate esters in various tissues following this compound administration would provide a more detailed understanding of its distribution and metabolism.

-

Direct Biological Activities: Research into whether this compound possesses any biological activities independent of its conversion to thiamine could reveal novel mechanisms of action.

-

Specific Signaling Pathways: Investigating the direct impact of this compound on specific cellular signaling pathways will provide a more complete picture of its molecular effects.

Conclusion

This compound is a promising thiamine derivative with significant anti-fatigue properties. Its biological activity is primarily driven by its enhanced bioavailability, leading to increased tissue concentrations of thiamine and its active phosphate esters. This, in turn, boosts cellular energy metabolism. Further research into the detailed pharmacokinetics and direct molecular interactions of this compound will be crucial for its potential development as a therapeutic agent for fatigue-related conditions.

References

- 1. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-fatigue effect of this compound hydrochloride is likely associated with excellent absorbability and high transformability in tissues as a Vitamin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Determination of thiamine and its phosphate esters in rat tissues analyzed as thiochromes on a RP-amide C16 column - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Dicethiamine: A Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the pharmacokinetic profile of Dicethiamine in preclinical models. This compound, a derivative of thiamine (Vitamin B1), has demonstrated enhanced absorption and tissue distribution compared to its parent compound, suggesting potential therapeutic advantages. This document summarizes the available data, details relevant experimental protocols, and visualizes key processes to support further research and development.

Executive Summary

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of a drug encompass its absorption, distribution, metabolism, and excretion (ADME). For this compound, preclinical data primarily focuses on its superior absorption and distribution characteristics in comparison to thiamine hydrochloride.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration in rats.[1] This efficient absorption is a key attribute of lipophilic thiamine derivatives, which can bypass the saturable, carrier-mediated transport system required for water-soluble thiamine salts at higher concentrations. While the precise mechanisms of this compound absorption are not fully elucidated, it is understood that it is absorbed into the circulating blood as thiamine.[1]

Distribution

Following absorption, thiamine derived from this compound is extensively distributed to various tissues. Studies in rats have shown that administration of this compound results in significantly higher concentrations of thiamine in the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus when compared to the administration of thiamine hydrochloride.[1] This enhanced tissue penetration is a critical factor for its potential efficacy in treating conditions associated with thiamine deficiency in these specific tissues.

Table 1: Qualitative Summary of this compound Pharmacokinetics in Rats

| Parameter | Observation | Reference |

| Absorption | Rapidly absorbed into the circulating blood as thiamine. | [1] |

| Distribution | Higher thiamine concentrations in blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus compared to thiamine hydrochloride. | [1] |

| Metabolism | Presumed to be metabolized to thiamine and its phosphate esters. | Inferred from[1] |

| Excretion | Data not available. Presumed to follow the excretion pathways of thiamine and its metabolites, primarily via urine. |

Table 2: Comparative Bioavailability of Different Thiamine Derivatives (Data from various studies, not specific to this compound)

| Thiamine Derivative | Relative Bioavailability Compared to Thiamine Hydrochloride | Key Findings | Reference |

| Benfotiamine | Approximately 3.6 to 5 times higher | Maximum plasma levels of thiamine are about 5 times higher. | [2] |

| Fursultiamin | Higher than thiamine hydrochloride | [3] | |

| Thiamine Disulfide | Lowest bioavailability among tested derivatives | [3] |

Note: This table provides a comparative context for the bioavailability of other thiamine derivatives. Specific quantitative bioavailability data for this compound is not currently available.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the pharmacokinetic profile of a thiamine derivative like this compound in a preclinical rat model, based on the methodology described in the available literature.[1]

Animal Models

-

Species: Male Sprague-Dawley (SD) rats are commonly used.[1]

-

Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

Dosing and Administration

-

Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as distilled water.

-

Route of Administration: Oral gavage is a common method for oral administration studies.[1]

-

Dose Levels: Multiple dose levels are often tested to assess dose-proportionality. For example, doses of 30 and 100 mg/kg have been used for this compound in anti-fatigue studies.[1]

Sample Collection

-

Matrices: Blood and various tissues (e.g., heart, muscle, brain regions) are collected.[1]

-

Time Points: Samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.

-

Processing: Blood samples are typically processed to obtain plasma or hemolysate. Tissues are homogenized for analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography (HPLC) with pre-column derivatization to thiochrome is a standard method for the quantification of thiamine and its phosphate esters in biological samples.[3]

-

Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, and sensitivity.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using specialized software.

-

Parameters: Key parameters to be determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

Visualizations

Experimental Workflow

Caption: Preclinical Pharmacokinetic Study Workflow.

Thiamine Metabolic Pathway

Caption: Simplified Thiamine Metabolic Pathway.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses a favorable pharmacokinetic profile, marked by enhanced absorption and tissue distribution compared to thiamine hydrochloride. This profile underpins its potential as a more effective therapeutic agent for conditions requiring thiamine supplementation.

However, to fully realize the therapeutic potential of this compound, further in-depth preclinical pharmacokinetic studies are warranted. Future research should focus on:

-

Quantitative ADME Studies: Comprehensive studies to determine the absolute bioavailability, metabolism, and excretion pathways of this compound.

-

Dose-Proportionality Studies: Evaluating the pharmacokinetics of this compound across a wider range of doses.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between this compound exposure and its therapeutic effects.

-

Comparative Studies: Direct, quantitative comparisons of the pharmacokinetic profiles of this compound with other lipophilic thiamine derivatives like benfotiamine and fursultiamin.

A more complete understanding of the pharmacokinetic profile of this compound will be instrumental in guiding its clinical development and optimizing its therapeutic use.

References

- 1. Anti-fatigue effect of this compound hydrochloride is likely associated with excellent absorbability and high transformability in tissues as a Vitamin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Thiamine Analogue: A Technical Deep Dive into the Discovery and Development of Dicethiamine

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and developmental history of Dicethiamine, a thiamine (Vitamin B1) derivative. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from the foundational understanding of thiamine to the synthesis and preclinical evaluation of this unique analogue.

Introduction: The Quest for Enhanced Thiamine Bioavailability

The story of this compound is rooted in the broader history of vitamin B1 research. Following the isolation and synthesis of thiamine, scientists recognized its crucial role in carbohydrate metabolism and the prevention of neurological disorders such as beriberi. However, the relatively low bioavailability of thiamine hydrochloride, the common supplemental form, spurred the exploration of more lipophilic derivatives to enhance absorption and tissue distribution. This endeavor gained significant momentum in Japan during the 1950s and 1960s, a period that saw the development of numerous thiamine analogues, including allithiamine and fursultiamine, many pioneered by companies like Takeda Pharmaceutical.[1][2][3][4] It was within this environment of intensive research that the conceptual framework for this compound emerged.

Discovery and Synthesis of this compound

While the specific individuals who first synthesized this compound (DCET) and the exact date of its discovery are not prominently documented in publicly available literature, its development can be situated within the mid-20th century drive to create superior thiamine derivatives. The synthesis of thiamine hydrochloride itself, first achieved in 1936, laid the groundwork for the chemical modifications that would lead to this compound.[5][6][7]

Preclinical Evaluation: Anti-Fatigue Effects and Pharmacokinetics

A pivotal study investigated the anti-fatigue effect and pharmacokinetic profile of this compound hydrochloride (DCET) in comparison to thiamine hydrochloride (VB1HCl) in rats.[8] This research provides the most substantial quantitative data on the compound's biological activity.

Anti-Fatigue Effects

The anti-fatigue properties of DCET were assessed using a weight-loaded forced swimming test, a standard preclinical model to evaluate physical endurance.

Table 1: Effect of this compound (DCET) on Swimming Time in Fatigued Rats [8]

| Treatment Group | Dose (mg/kg) | Swimming Time (seconds) | Statistical Significance (vs. Fatigued Vehicle) |

| Non-fatigued | - | Significantly longer | - |

| Fatigued Vehicle | - | Significantly shorter | - |

| DCET | 30 | Significantly prolonged | p < 0.05 |

| DCET | 100 | Significantly prolonged | p < 0.01 |

| Thiamine HCl (VB1HCl) | 70.1 | Not significant | NS |

These results indicate that DCET significantly enhances physical endurance in a fatigued state, an effect not observed with an equivalent dose of thiamine hydrochloride.[8]

Pharmacokinetic Profile

The study also elucidated the superior absorption and tissue distribution of thiamine following oral administration of DCET compared to VB1HCl in non-fatigued rats.[8]

Table 2: Thiamine Concentrations in Blood and Tissues After Oral Administration of this compound (DCET) vs. Thiamine HCl (VB1HCl) [8]

| Tissue | Higher Thiamine Concentration Observed with |

| Blood | DCET |

| Heart | DCET |

| Thigh Muscles | DCET |

| Cerebellum | DCET |

| Hippocampus | DCET |

| Thalamus | DCET |

The data demonstrates that DCET leads to higher concentrations of thiamine in various tissues, including key areas of the brain, suggesting enhanced bioavailability and transformability into the active form of vitamin B1.[8]

Mechanism of Action

This compound, like other thiamine derivatives, is believed to exert its biological effects by being converted into thiamine within the body.[8] Thiamine is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[9] TPP is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism, including:[4][9]

-

Pyruvate dehydrogenase complex: Links glycolysis to the citric acid cycle.

-

α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.

-

Transketolase: A crucial enzyme in the pentose phosphate pathway.

By delivering thiamine more efficiently to tissues, this compound likely enhances the activity of these enzymatic pathways, leading to improved energy production and cellular function, which may explain its observed anti-fatigue effects.

Experimental Protocols

Weight-Loaded Forced Swimming Test

The following is a generalized protocol based on the methodology described in the key study on this compound and other similar anti-fatigue studies.

Objective: To assess the anti-fatigue effect of a substance by measuring the swimming endurance of rats.

Animals: Male Sprague-Dawley (SD) rats.

Fatigue Induction: Animals are placed in plastic cages containing 1.5 cm of water for 5 consecutive days to induce a state of fatigue.[8]

Procedure:

-

A lead block, weighing approximately 10% of the rat's body weight, is attached to the tail.

-

Rats are individually placed in a cylindrical container of water (e.g., 40 cm deep, 20 cm in diameter) maintained at a constant temperature (e.g., 25 ± 1°C).

-

The swimming time is recorded from the moment the rat is placed in the water until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for a specified period (e.g., 7-10 seconds).

-

The swimming time is used as the measure of endurance.

Pharmacokinetic Analysis

Objective: To determine the concentration of thiamine and its phosphate esters in blood and various tissues following oral administration of this compound or thiamine hydrochloride.

Procedure:

-

Non-fatigued rats are orally administered either DCET or VB1HCl.

-

At predetermined time points, blood and tissue samples (e.g., heart, thigh muscles, cerebellum, hippocampus, thalamus) are collected.

-

The concentrations of thiamine and its phosphate esters in the collected samples are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the curve (AUC), are calculated to assess the absorption and distribution of thiamine from each compound.

Visualizations

Thiamine Metabolism and Action Pathway

Caption: Conversion of this compound to active TPP and its metabolic role.

Experimental Workflow for Anti-Fatigue Study

Caption: Workflow of the preclinical anti-fatigue experimental protocol.

Conclusion and Future Directions

This compound emerges from a rich history of thiamine research as a promising derivative with enhanced bioavailability and significant anti-fatigue effects in preclinical models. Its ability to deliver higher levels of thiamine to various tissues, including the brain, suggests potential therapeutic advantages over conventional thiamine supplementation.

Further research is warranted to fully elucidate the developmental history and synthesis of this compound. Moreover, clinical trials in human subjects are necessary to confirm its pharmacokinetic profile, safety, and efficacy for conditions associated with fatigue and thiamine deficiency. The existing preclinical data provides a strong rationale for the continued investigation of this compound as a potentially superior form of vitamin B1 supplementation.

References

- 1. kyoto-u.ac.jp [kyoto-u.ac.jp]

- 2. History of Takeda Chemical Industries, Ltd. – FundingUniverse [fundinguniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiamine - Wikipedia [en.wikipedia.org]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-fatigue effect of this compound hydrochloride is likely associated with excellent absorbability and high transformability in tissues as a Vitamin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]

The In Vivo Metabolic Journey of Dicethiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicethiamine, a derivative of thiamine (Vitamin B1), is a compound designed for enhanced bioavailability. Understanding its metabolic pathway is crucial for its therapeutic application and for the development of novel thiamine-based drugs. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, compiling available data on its absorption, distribution, metabolic conversion, and subsequent physiological roles. The information presented herein is based on preclinical studies and the established biochemistry of thiamine and its analogs.

Absorption and Bioavailability

This compound, as a lipid-soluble derivative of thiamine, exhibits significantly improved absorption from the gastrointestinal tract compared to its water-soluble counterpart, thiamine hydrochloride. Following oral administration, this compound is believed to be absorbed from the small intestine.

The enhanced lipophilicity of this compound facilitates its passive diffusion across the intestinal epithelial cells. This contrasts with thiamine hydrochloride, which relies on a dual transport system: a saturable, carrier-mediated active transport at low concentrations and passive diffusion at higher concentrations. The active transport system can become a rate-limiting factor for the absorption of standard thiamine supplements.

A key study in rats demonstrated that oral administration of this compound hydrochloride (DCET) leads to higher concentrations of thiamine in the blood and various tissues compared to an equivalent dose of thiamine hydrochloride (VB1HCl)[1]. This highlights the superior absorbability of this compound.

Metabolic Conversion of this compound to Thiamine

Once absorbed, this compound undergoes enzymatic conversion to thiamine. While the precise enzymatic steps for this compound are not fully elucidated in the available literature, the metabolic fate of other S-acyl thiamine derivatives, such as benfotiamine, provides a likely model.

The proposed metabolic pathway involves:

-

Hydrolysis: The ester linkages in this compound are likely hydrolyzed by esterases present in the intestinal cells, blood, and liver, releasing thiamine.

-

Reduction: If disulfide bonds are present, they are reduced, cleaving the molecule to yield thiamine.

The net result is the efficient delivery of thiamine into the bloodstream.

Distribution and Cellular Uptake

Following its conversion to thiamine in the blood, it is distributed to various tissues throughout the body. Studies in rats have shown that administration of this compound results in higher thiamine concentrations in key tissues, including the heart, thigh muscles, and various regions of the brain such as the cerebellum, hippocampus, and thalamus, when compared to thiamine hydrochloride[1].

Cellular uptake of the released thiamine is mediated by specific thiamine transporters, primarily ThTr-1 and ThTr-2. Once inside the cell, thiamine undergoes phosphorylation to its biologically active forms.

Intracellular Metabolism and Bioactivation

The metabolic activation of thiamine is a critical step for its function as a coenzyme. This process occurs intracellularly and involves the sequential phosphorylation of the thiamine molecule.

-

Phosphorylation to Thiamine Pyrophosphate (TPP): The primary and most crucial step is the conversion of thiamine to thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP). This reaction is catalyzed by the enzyme thiamine pyrophosphokinase , which transfers a pyrophosphate group from ATP to thiamine.

-

Formation of Thiamine Monophosphate (TMP) and Thiamine Triphosphate (TTP): TPP can be further metabolized to thiamine monophosphate (TMP) and thiamine triphosphate (TTP), although TPP is the most abundant and functionally significant form.

Role of Thiamine Pyrophosphate (TPP) in Core Metabolic Pathways

TPP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. The enhanced delivery of thiamine through this compound administration is expected to boost the activity of these TPP-dependent enzymes.

-

Pyruvate Dehydrogenase Complex (PDH): Located in the mitochondria, PDH catalyzes the conversion of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): Another mitochondrial enzyme complex that plays a central role in the citric acid cycle by catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

-

Transketolase: A key enzyme in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Quantitative Data

The available literature indicates superior bioavailability of this compound compared to thiamine hydrochloride, although specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound were not found in the reviewed abstracts. The following table summarizes the comparative tissue distribution of thiamine following oral administration of this compound hydrochloride (DCET) and thiamine hydrochloride (VB1HCl) in rats, based on the findings of Shimizu et al. (2010)[1].

| Tissue | Thiamine Concentration after DCET Administration vs. VB1HCl Administration |

| Blood | Higher |

| Heart | Higher |

| Thigh Muscle | Higher |

| Cerebellum | Higher |

| Hippocampus | Higher |

| Thalamus | Higher |

Experimental Protocols

Animal Study for Bioavailability and Tissue Distribution (Representative Protocol)

This protocol is based on the methodology described in the study by Shimizu et al. (2010)[1].

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: Animals are orally administered either this compound hydrochloride (DCET) or thiamine hydrochloride (VB1HCl) suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution). A control group receives the vehicle only.

-

Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into heparinized tubes. Tissues of interest (e.g., brain, heart, muscle) are rapidly excised, rinsed with ice-cold saline, blotted dry, and frozen until analysis.

-

Sample Preparation:

-

Blood: Whole blood is deproteinized with trichloroacetic acid (TCA).

-

Tissues: Tissues are homogenized in a suitable buffer and deproteinized with TCA.

-

-

Analysis: The concentrations of thiamine and its phosphate esters (TMP, TPP) in the supernatant are determined by High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.

HPLC Analysis of Thiamine and its Phosphate Esters (Representative Protocol)

This protocol is a generalized representation based on established methods.

-

Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic elution using a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Derivatization: Pre-column derivatization of thiamine and its esters to fluorescent thiochrome derivatives is achieved by adding an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution.

-

Detection: The fluorescent thiochrome derivatives are detected with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 435 nm.

-

Quantification: The concentrations are determined by comparing the peak areas of the samples to those of known standards.

Visualizations

Caption: Metabolic pathway of this compound from oral administration to its function as a cofactor.

Caption: Experimental workflow for assessing the bioavailability and tissue distribution of this compound.

References

Structural Elucidation of Dicethiamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicethiamine (also known as Dicetamin) is a derivative of thiamine (Vitamin B1) that has been explored for its potential therapeutic benefits, including anti-fatigue effects.[1] Its structural modifications from the parent thiamine molecule are intended to enhance its bioavailability and tissue distribution. A thorough understanding of its chemical structure and that of its derivatives is paramount for drug development, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the structural elucidation of this compound, compiling available spectroscopic data and outlining the key experimental protocols for its characterization.

Physicochemical Properties

This compound hydrochloride is a white crystalline substance. Key physicochemical data are summarized in the table below. There appears to be a discrepancy in the reported molecular formula in publicly available databases, with some sources citing C18H27ClN4O6S and others C20H26ClN2OS. The data presented here is based on the most consistent and detailed spectral information available.

| Property | Value | Reference |

| Molecular Formula | C18H27ClN4O6S | [2] |

| Molecular Weight | 462.95 g/mol | [2] |

| Melting Point | 121-123 °C | |

| CAS Number | 616-96-6 | [2] |

| Synonyms | Dicetamin, Cetotiamine Hydrochloride | [2][3][4] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The following table summarizes the ¹H NMR spectral data for this compound hydrochloride.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.509 | s | 1H | Pyrimidine-H |

| 7.935 | s | 1H | Thiazole-H |

| 4.75 | s | 2H | Methylene bridge (-CH₂-) |

| 4.293 | q | 2H | -O-CH₂-CH₃ |

| 4.198 | q | 2H | -O-CH₂-CH₃ |

| 4.175 | t | 2H | -S-C-CH₂- |

| 2.840 | t | 2H | -CH₂-O- |

| 2.700 | s | 3H | Pyrimidine-CH₃ |

| 2.251 | s | 3H | Thiazole-CH₃ |

| 1.297 | t | 3H | -O-CH₂-CH₃ |

| 1.273 | t | 3H | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz. Data adapted from ChemicalBook.[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound hydrochloride, the mass of the molecular ion has been reported.

| Ion | m/z |

| [M]⁺ | 426 |

| Data adapted from ChemicalBook.[2] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | -NH₂ stretch (pyrimidine ring) |

| ~3250 | -OH stretch (if present) |

| ~2960 | C-H stretch (aliphatic) |

| ~1660 | C=N stretch (pyrimidine ring) |

| ~1600 | C=C stretch (aromatic) |

| ~1045 | C-O stretch |

| Data based on general spectra of thiamine hydrochloride.[5][6] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiamine and its derivatives typically exhibit characteristic absorption maxima in the UV region.

| λmax (nm) | Solvent |

| ~235-245 | Acidic/Aqueous |

| Data based on general spectra of thiamine and its derivatives.[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of this compound are not widely published. The following sections provide generalized methodologies based on standard practices for thiamine derivatives.

Synthesis of this compound

A plausible synthetic route for this compound would involve the modification of the thiamine molecule. A generalized workflow is depicted below.

Protocol: The synthesis would likely involve the reaction of thiamine hydrochloride with an appropriate acylating or alkylating agent under controlled pH and temperature conditions to introduce the desired functional groups. The crude product would then be purified using techniques such as recrystallization or column chromatography.

Sample Preparation for Spectroscopic Analysis

For NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified this compound hydrochloride in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

For Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI).

For IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

For UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol).

-

Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.

Structural Elucidation Workflow

The process of elucidating the structure of this compound or its novel derivatives follows a logical progression of analytical techniques.

References

- 1. Anti-fatigue effect of this compound hydrochloride is likely associated with excellent absorbability and high transformability in tissues as a Vitamin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride(616-96-6) 1H NMR [m.chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Thiamine and salts (PIM G015) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dicethiamine's Role in Cellular Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicethiamine, a synthetic derivative of thiamine (Vitamin B1), serves as a potent prodrug, exhibiting enhanced bioavailability compared to its parent compound. Upon administration, it is efficiently converted to thiamine, a critical coenzyme in fundamental cellular metabolic pathways. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on key metabolic processes, and a review of the experimental evidence supporting its superior efficacy. Particular emphasis is placed on its role in carbohydrate metabolism, including the citric acid cycle and the pentose phosphate pathway, which are vital for cellular energy production and biosynthetic processes. This document is intended to be a comprehensive resource for researchers and professionals involved in the study and development of thiamine-related therapeutics.

Introduction: The Significance of Thiamine in Cellular Metabolism

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of enzymes that are central to carbohydrate and amino acid metabolism.[1] These enzymes catalyze critical decarboxylation and transketolation reactions that fuel cellular energy production and provide essential precursors for biosynthesis. The primary TPP-dependent enzymes and their metabolic contexts are:

-

Pyruvate Dehydrogenase Complex (PDH): Located in the mitochondria, PDH links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory enzyme within the citric acid cycle, KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2]

-

Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, TKT is responsible for the synthesis of pentose sugars, essential for nucleotide production, and the generation of NADPH for reductive biosynthesis and antioxidant defense.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

A deficiency in thiamine can lead to impaired function of these enzymes, resulting in a cascade of metabolic disturbances, including reduced ATP production, increased lactate levels, and diminished biosynthetic capacity. Such deficiencies are implicated in a range of pathological conditions, particularly those affecting the nervous system and cardiovascular health.

This compound: A Superior Thiamine Prodrug

This compound hydrochloride (DCET) is a synthetic derivative of thiamine designed to overcome the limitations of thiamine absorption. As a prodrug, it is metabolized in the body to release active thiamine.

Mechanism of Action and Conversion

While the precise enzymatic steps of this compound conversion to thiamine are not extensively detailed in the provided search results, it is understood that upon oral administration, this compound is readily absorbed and transformed into thiamine, which is then distributed to various tissues. This conversion is crucial for its biological activity, as it is the resulting thiamine that is subsequently phosphorylated to the active coenzyme, TPP.

Pharmacokinetic Advantages

Studies in animal models have demonstrated the superior pharmacokinetic profile of this compound compared to thiamine hydrochloride. A key study in rats showed that oral administration of this compound resulted in significantly higher concentrations of thiamine in the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus compared to an equivalent dose of thiamine hydrochloride. This enhanced tissue distribution underscores the excellent absorbability and transformability of this compound.

Impact on Cellular Metabolic Pathways

By providing a more efficient source of thiamine, this compound potentiates the activity of TPP-dependent enzymes, thereby bolstering key metabolic pathways.

The Citric Acid Cycle and Energy Production

The citric acid cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. The functions of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase are critically dependent on TPP. By ensuring a robust supply of TPP, this compound supports the continuous operation of the citric acid cycle, leading to efficient energy production.

The Pentose Phosphate Pathway and Biosynthesis

The pentose phosphate pathway (PPP) is essential for the production of NADPH, which is required for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating the antioxidant glutathione. The PPP also generates pentose sugars, such as ribose-5-phosphate, which are precursors for nucleotide synthesis. The TPP-dependent enzyme transketolase is a key player in the non-oxidative phase of the PPP. By enhancing TPP availability, this compound supports these critical biosynthetic and antioxidant functions.

Quantitative Data and Experimental Evidence

The superior efficacy of this compound is supported by preclinical data demonstrating its enhanced ability to increase tissue thiamine levels compared to thiamine hydrochloride.

Comparative Tissue Distribution of Thiamine

A study in rats demonstrated that oral administration of this compound hydrochloride (DCET) leads to higher concentrations of thiamine in various tissues compared to thiamine hydrochloride (VB₁HCl).

| Tissue | Thiamine Concentration after DCET Administration | Thiamine Concentration after VB₁HCl Administration |

| Blood | Higher | Lower |

| Heart | Higher | Lower |

| Thigh Muscles | Higher | Lower |

| Cerebellum | Higher | Lower |

| Hippocampus | Higher | Lower |

| Thalamus | Higher | Lower |

| Table 1: Qualitative Comparison of Thiamine Tissue Distribution in Rats Following Oral Administration of this compound Hydrochloride (DCET) vs. Thiamine Hydrochloride (VB₁HCl). Data derived from a preclinical study. |

Anti-Fatigue Effects

The same study also investigated the anti-fatigue effects of this compound in a weight-loaded forced swimming test in rats. The results indicated that this compound significantly prolonged swimming time compared to the vehicle group, while the effect of thiamine hydrochloride was not significant.

| Treatment Group | Dosage (mg/kg) | Effect on Swimming Time |

| This compound (DCET) | 30 | Significantly prolonged |

| This compound (DCET) | 100 | Significantly prolonged |

| Thiamine HCl (VB₁HCl) | 70.1 | Not significant |

| Table 2: Anti-Fatigue Effects of this compound Hydrochloride (DCET) and Thiamine Hydrochloride (VB₁HCl) in Rats. The doses for DCET and VB₁HCl were chosen to be equimolar in terms of thiamine content. |

Experimental Protocols

Anti-Fatigue Study in Rats

The anti-fatigue effects of this compound have been evaluated using a weight-loaded forced swimming test.

-

Animal Model: Male Sprague-Dawley rats.

-

Fatigue Induction: Animals are housed in plastic cages containing 1.5 cm of water for 5 consecutive days to induce a state of fatigue.

-

Drug Administration: this compound hydrochloride or thiamine hydrochloride is administered orally to non-fatigued rats.

-

Forced Swimming Test: The extent of fatigue is evaluated by a weight-loaded forced swimming test. The duration of swimming until exhaustion is recorded.

-

Tissue Analysis: Following administration, blood and various tissues (e.g., heart, muscles, brain regions) are collected at serial time points to determine the concentrations of thiamine and its phosphate esters.

-

Analytical Method: Thiamine and its phosphate esters are typically quantified using high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This compound stands out as a promising thiamine prodrug with superior absorption and tissue distribution compared to conventional thiamine salts. Its ability to efficiently elevate intracellular thiamine levels makes it a potent modulator of cellular metabolism, particularly in energy-intensive pathways. The preclinical evidence supporting its anti-fatigue effects highlights its therapeutic potential.

For drug development professionals, this compound represents a valuable candidate for addressing conditions associated with thiamine deficiency or metabolic dysfunction. Further research should focus on:

-

Human Pharmacokinetic Studies: To definitively quantify the bioavailability and pharmacokinetic parameters of this compound in humans.

-

Clinical Trials: To evaluate the efficacy of this compound in various clinical settings, including neurological disorders, cardiovascular diseases, and metabolic syndromes.

-

Mechanism of Conversion: A more detailed elucidation of the enzymatic pathways responsible for the conversion of this compound to thiamine in vivo.

By leveraging its enhanced pharmacokinetic properties, this compound holds the potential to be a cornerstone in the management of a wide array of metabolic and neurological conditions.

References

Dicethiamine Administration: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicethiamine, a derivative of thiamine (Vitamin B1), demonstrates significant physiological effects, primarily related to its enhanced bioavailability and subsequent impact on thiamine-dependent metabolic pathways. This technical guide synthesizes the current understanding of this compound's physiological effects, drawing from preclinical studies. It provides a detailed overview of its anti-fatigue properties, pharmacokinetics, and underlying mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting metabolic and neurological disorders.

Introduction

Thiamine is an essential water-soluble vitamin that plays a critical role as a coenzyme in carbohydrate and amino acid metabolism.[1][2] Its active form, thiamine pyrophosphate (TPP), is vital for the function of several key enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2][3] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[3][4] this compound, as a thiamine derivative, has been investigated for its potential to mitigate fatigue and other conditions associated with thiamine insufficiency, owing to its reportedly superior absorption and tissue distribution.[5]

Physiological Effects of this compound

The most well-documented physiological effect of this compound is its anti-fatigue property. Preclinical studies have demonstrated its efficacy in improving physical endurance in fatigued subjects.

Anti-Fatigue Effects

A study in a rat model of fatigue induced by water immersion demonstrated that oral administration of this compound hydrochloride (DCET) significantly prolonged swimming time compared to the fatigued vehicle group.[5] Notably, the anti-fatigue effect of thiamine hydrochloride (VB1HCl) at a comparable dose was not found to be significant in this study.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound's anti-fatigue effects.

| Parameter | Vehicle Group (Fatigued) | This compound (30 mg/kg) | This compound (100 mg/kg) | Thiamine HCl (70.1 mg/kg) |

| Swimming Time (seconds) | Significantly shorter than non-fatigued group | Significantly prolonged | Significantly prolonged | Not significantly different |

Data sourced from a weight-loaded forced swimming test in rats.[5]

Pharmacokinetics

This compound exhibits excellent absorbability and transformability into thiamine in tissues.[5] Following oral administration, both this compound and thiamine hydrochloride are rapidly absorbed and converted to thiamine in the blood.[5] However, this compound administration leads to higher concentrations of thiamine in various tissues, including the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus, when compared to the administration of thiamine hydrochloride.[5]

Mechanism of Action

The physiological effects of this compound are attributable to its role as a precursor to thiamine and its subsequent conversion to the active coenzyme, thiamine pyrophosphate (TPP).[2] TPP is a critical cofactor for several enzymes essential for cellular energy metabolism.[1][6]

The enhanced anti-fatigue effect of this compound is likely due to its superior ability to increase thiamine levels in key tissues, thereby boosting the activity of TPP-dependent enzymes involved in energy production.[5]

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Anti-fatigue effect of this compound hydrochloride is likely associated with excellent absorbability and high transformability in tissues as a Vitamin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]

The Evolving Landscape of Thiamine Therapeutics: A Technical Guide to Novel Lipophilic Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine (Vitamin B1) is a cornerstone of cellular metabolism, yet its therapeutic potential has been historically limited by poor bioavailability. This has spurred the development of lipophilic thiamine analogues, or prodrugs, designed to enhance absorption and tissue penetration, thereby unlocking new therapeutic avenues for a range of neurological and metabolic disorders. This technical guide provides an in-depth analysis of the patent landscape, synthesis, and pharmacological evaluation of these advanced thiamine derivatives, with a particular focus on the emerging potential of novel analogues related to Dicethiamine. Through a comprehensive review of existing literature and patent filings, this document offers researchers and drug development professionals a detailed roadmap for navigating this promising area of therapeutic innovation.

Introduction: The Rationale for Lipophilic Thiamine Analogues

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable coenzyme for key enzymes in carbohydrate and amino acid metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase.[1] Its critical role in cellular bioenergetics makes it essential for the proper functioning of the nervous system, heart, and other high-energy demand tissues.[1] However, the clinical utility of standard thiamine hydrochloride is hampered by its low passive diffusion across the intestinal wall and limited transport across the blood-brain barrier.

To overcome these limitations, a new class of lipophilic thiamine derivatives was developed, beginning in Japan in the 1950s to combat the prevalence of beriberi.[1] These compounds, often referred to as thiamine prodrugs, are structurally modified to increase their lipid solubility, thereby facilitating their absorption and distribution to target tissues where they are subsequently converted to active thiamine. This approach has led to the development of several successful therapeutic agents, including benfotiamine, fursultiamine, and sulbutiamine, each with distinct pharmacokinetic profiles and clinical applications.[2]

Patent Landscape of Lipophilic Thiamine Analogues

The patent landscape for lipophilic thiamine analogues reflects a sustained interest in improving the therapeutic efficacy of this essential vitamin. Early patents focused on the fundamental synthesis of S-acyl and disulfide derivatives, while more recent filings have explored novel formulations and therapeutic applications, particularly in the realm of neurodegenerative diseases and diabetic complications.

A significant portion of the patent literature centers on S-acyl thiamine derivatives, such as benfotiamine, and disulfide derivatives like allithiamine and fursultiamine.[1][3] For instance, patents for thiol-type thiamine derivatives with cyclic thiol carbonate structures have been granted, highlighting the ongoing innovation in modifying the thiamine scaffold to enhance its pharmacological properties.[3] Another area of patent activity involves the use of thiamine analogues as antibiotics, targeting the thi-box riboswitch in bacteria.

While specific patents for a wide range of "novel this compound analogues" are not abundant in the public domain, the existing patent framework for other lipophilic thiamine derivatives provides a strong foundation for protecting new chemical entities within this class. Future patents in this area are likely to focus on analogues with improved brain penetrance, targeted delivery to specific tissues, and unique pharmacological activities beyond simple thiamine replacement.

Synthesis and Manufacturing of Lipophilic Thiamine Analogues

The synthesis of lipophilic thiamine analogues typically involves the chemical modification of the thiamine molecule to introduce a lipophilic moiety. The two primary classes are S-acyl derivatives and disulfide derivatives.

Synthesis of S-Acyl Thiamine Derivatives (e.g., Benfotiamine)

Benfotiamine (S-benzoylthiamine-O-monophosphate) is a prominent example of an S-acyl thiamine derivative. Its synthesis generally involves a multi-step process starting from thiamine.

Experimental Protocol: Synthesis of Benfotiamine

-

Phosphorylation of Thiamine: Thiamine is first phosphorylated to produce monophosphothiamine. A common method involves reacting thiamine with a phosphorylating agent like phosphorus oxychloride.[4][5] The reaction temperature and time are critical parameters to control for optimal yield and purity.[5]

-

Thiazole Ring Opening: The resulting monophosphothiamine undergoes a ring-opening reaction of the thiazole ring.

-

Benzoylation: The open-ring intermediate is then benzoylated using benzoyl chloride to introduce the lipophilic S-benzoyl group.[4]

-

Purification: The final product, benfotiamine, is purified through recrystallization to yield a white solid.[4]

The overall synthesis strategy aims for high conversion rates, purity, and a reduced production cycle suitable for industrial-scale manufacturing.[4]

Synthesis of Thiamine Disulfide Derivatives (e.g., Allithiamine, Fursultiamine)

Allithiamine was the first lipophilic thiamine derivative discovered, naturally occurring in garlic.[1] Synthetic disulfide derivatives like fursultiamine are also of significant therapeutic interest. The synthesis of these compounds typically involves the formation of a disulfide bond.

Experimental Protocol: General Synthesis of Thiamine Disulfide Derivatives

-

Thiol Formation: The thiazole ring of thiamine can be opened to form a thiol intermediate.

-

Disulfide Bond Formation: This thiol intermediate is then reacted with a suitable sulfur-containing compound to form the disulfide linkage. For example, the synthesis of alkylene bisthiamine disulfide involves reacting thiamine or its O-esters with an alkylene dithiol derivative.[6]

Pharmacological Evaluation of Lipophilic Thiamine Analogues

The primary pharmacological advantage of lipophilic thiamine analogues is their enhanced bioavailability compared to thiamine hydrochloride. This is attributed to their increased lipid solubility, which allows for more efficient absorption through the intestinal wall via passive diffusion.[1]

Bioavailability and Pharmacokinetics

Numerous studies have demonstrated the superior pharmacokinetic profiles of lipophilic thiamine derivatives.

| Compound | Class | Relative Bioavailability (vs. Thiamine HCl) | Key Pharmacokinetic Features | Reference(s) |

| Benfotiamine | S-acyl derivative | ~5-fold higher | Rapidly dephosphorylated to S-benzoylthiamine in the intestine, which is then absorbed and converted to thiamine. | [1] |

| Fursultiamine | Disulfide derivative | High | Readily absorbed and distributed to various tissues, including the brain. | [1] |

| Sulbutiamine | Disulfide derivative | High | Crosses the blood-brain barrier effectively, leading to increased levels of thiamine and its phosphate esters in the brain. | [1][7] |

| Allithiamine | Disulfide derivative | High | The naturally occurring precursor to other synthetic disulfide derivatives. | [1][8][9] |

| This compound | Disulfide derivative | High | Exhibits excellent absorbability and is efficiently transformed into thiamine in tissues. |

Note: The values presented are approximations derived from various studies and are intended for comparative purposes.

Experimental Protocol: Quantification of Thiamine and its Derivatives in Plasma

A common method for quantifying thiamine and its derivatives in biological samples is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which involves the pre-column derivatization of thiamine to the fluorescent compound thiochrome.[2]

-

Sample Preparation: Plasma samples are deproteinized, typically with trichloroacetic acid.

-

Enzymatic Hydrolysis: To measure total thiamine, phosphorylated esters are hydrolyzed to free thiamine using an enzyme such as acid phosphatase.

-

Derivatization: The sample is then oxidized in an alkaline medium (e.g., using potassium ferricyanide) to convert thiamine to the highly fluorescent thiochrome.

-

Extraction: The thiochrome is extracted into an organic solvent (e.g., isobutanol).

-

HPLC-FLD Analysis: The extracted sample is injected into a reverse-phase HPLC system with a fluorescence detector for quantification.

Pharmacodynamics and Therapeutic Efficacy

The enhanced bioavailability of lipophilic thiamine analogues translates to greater therapeutic efficacy in a variety of conditions.

-

Diabetic Complications: Benfotiamine has been extensively studied for its ability to prevent the progression of diabetic complications, such as retinopathy, neuropathy, and nephropathy.[7] It is thought to act by increasing the activity of transketolase, which diverts excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs).[7]

-

Neurological Disorders: The ability of derivatives like sulbutiamine and fursultiamine to efficiently cross the blood-brain barrier makes them promising candidates for treating neurological conditions associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome, and potentially for slowing the progression of neurodegenerative diseases like Alzheimer's disease.[1][10]

-

Anti-inflammatory Effects: Recent studies have shown that allithiamine possesses anti-inflammatory properties, suggesting a role for lipophilic thiamine derivatives in modulating the immune response.[11]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of lipophilic thiamine analogues is to serve as prodrugs that deliver thiamine more efficiently to cells. Once inside the cell, thiamine is phosphorylated to its active forms, primarily thiamine pyrophosphate (TPP).

The increased intracellular concentrations of TPP enhance the activity of TPP-dependent enzymes, leading to improved cellular bioenergetics. However, there is emerging evidence that some thiamine derivatives may have pharmacological effects that are independent of their conversion to thiamine. For example, benfotiamine has been shown to have antioxidant and anti-inflammatory properties that may not be solely attributable to its role as a thiamine precursor.[10]

Future Directions and the Potential for Novel this compound Analogues

The field of lipophilic thiamine analogues continues to evolve, with ongoing research focused on developing compounds with even greater therapeutic efficacy and specificity. While much of the focus has been on benfotiamine and the disulfide derivatives, the principle of enhancing lipophilicity can be applied to create a wide array of novel structures, including new this compound analogues.

Future research in this area should aim to:

-

Synthesize and screen novel analogues: A systematic approach to modifying the this compound scaffold could yield compounds with improved pharmacokinetic and pharmacodynamic properties.

-

Elucidate structure-activity relationships: Detailed studies are needed to understand how specific structural modifications influence bioavailability, tissue distribution, and pharmacological activity.

-

Explore novel therapeutic targets: Investigating the potential of new analogues to modulate signaling pathways beyond those directly dependent on TPP could open up new therapeutic applications.

Conclusion

Lipophilic thiamine analogues represent a significant advancement in vitamin B1 therapy, offering enhanced bioavailability and a broader range of therapeutic applications compared to conventional thiamine supplementation. The existing patent landscape and body of research provide a solid foundation for the development of novel analogues with improved pharmacological profiles. For researchers and drug development professionals, this field offers a wealth of opportunities to innovate and address unmet medical needs in the treatment of neurological and metabolic diseases. The exploration of novel this compound analogues and other next-generation lipophilic thiamine derivatives holds the promise of delivering even more effective therapies in the years to come.

References

- 1. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US3324124A - Thiamine derivatives - Google Patents [patents.google.com]

- 4. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]

- 5. Method for synthesizing benfotiamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. US3278537A - Thiamine derivatives and the preparation thereof - Google Patents [patents.google.com]

- 7. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allithiamine and its properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allithiamine - Wikipedia [en.wikipedia.org]

- 10. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of High-Purity Dicethiamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available information and a proposed laboratory-scale synthesis approach for high-purity Dicethiamine hydrochloride. Due to the absence of a publicly available, detailed synthesis protocol, this document outlines a hypothetical, plausible synthetic route based on the known chemistry of thiamine and its derivatives. It also includes details on analytical methods for the characterization and purity assessment of the final product. The information herein is intended to serve as a foundational guide for researchers and professionals in drug development.

Introduction to this compound

This compound, also known by its systematic name Carbonic acid, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(ethoxycarbonyl)thio]-3-pentenyl ethyl ester, monohydrochloride, is a derivative of thiamine (Vitamin B1). Its chemical structure suggests it is a prodrug, designed to improve upon the physicochemical or pharmacokinetic properties of thiamine.

Chemical Information:

| Property | Value |

| CAS Number | 616-96-6 |

| Molecular Formula | C18H27ClN4O6S |

| Molecular Weight | 462.95 g/mol |

| Synonyms | O,S-Bis(ethoxycarbonyl)thiamine hydrochloride, Dicetamin |

Proposed Synthesis Protocol (Hypothetical)

Disclaimer: The following protocol is a hypothetical pathway for the synthesis of this compound hydrochloride. It is based on established chemical principles for the modification of thiamine and related compounds. This protocol has not been validated and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

The proposed synthesis involves a two-step process starting from thiamine hydrochloride: the N-formylation of the aminopyrimidine ring and the subsequent O,S-diacylation of the thiazolium ring.

Materials and Reagents

-

Thiamine hydrochloride

-

Formic acid

-

Acetic anhydride

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Diatomaceous earth (for filtration)

-

Activated carbon (for decolorization)

-

Hydrochloric acid (for salt formation)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound hydrochloride.

Step-by-Step Procedure

Step 1: N-Formylation of Thiamine

-

Suspend thiamine hydrochloride in a suitable solvent such as formic acid.

-

Add acetic anhydride dropwise to the suspension at a controlled temperature (e.g., 0-5 °C) with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude N-formylthiamine.

Step 2: O,S-Diacylation of N-Formylthiamine

-

Dissolve the crude N-formylthiamine in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.

-

Add ethyl chloroformate dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound Hydrochloride

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

If necessary, treat the solution with activated carbon to remove colored impurities, followed by filtration through diatomaceous earth.

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexanes) to remove residual impurities.

-

Dry the purified this compound hydrochloride under vacuum.

Analytical Methods for Purity Assessment

High-purity this compound is essential for research and drug development. The following analytical techniques are recommended for its characterization and purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and quantifying impurities. A reverse-phase HPLC method would be suitable.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, gradually increase to elute the product and impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.

Table 2: Expected NMR Signals (Hypothetical)

| Signal Type | Expected Chemical Shift Range (ppm) | Assignment |

| ¹H NMR | 8.0 - 9.5 | Pyrimidine and thiazolium protons |

| 4.0 - 5.0 | Methylene protons | |

| 1.0 - 1.5 | Ethyl group protons | |

| ¹³C NMR | 160 - 170 | Carbonyl carbons |

| 140 - 155 | Pyrimidine and thiazolium ring carbons | |

| 60 - 70 | Methylene and ethoxy carbons | |

| 10 - 20 | Methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.